1H and 13C NMR chemical shifts of Ethyl 4-methoxy-4-methyl-3-oxopentanoate
1H and 13C NMR chemical shifts of Ethyl 4-methoxy-4-methyl-3-oxopentanoate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 4-methoxy-4-methyl-3-oxopentanoate
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Ethyl 4-methoxy-4-methyl-3-oxopentanoate. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed theoretical framework for the predicted spectral data, grounded in fundamental principles of NMR spectroscopy. It further outlines a robust experimental protocol for acquiring high-quality NMR spectra, ensuring data integrity and reproducibility. The guide is structured to deliver not just data, but a deeper understanding of the structure-spectra correlation, empowering scientists to confidently interpret their own findings.
Introduction: The Structural Elucidation of Ethyl 4-methoxy-4-methyl-3-oxopentanoate
Ethyl 4-methoxy-4-methyl-3-oxopentanoate is a β-keto ester with a molecular formula of C₉H₁₆O₄.[1] Its structure, featuring an ethyl ester, a ketone, and a methoxy group, presents a rich landscape for NMR analysis. Understanding the precise chemical environment of each proton and carbon nucleus is paramount for its characterization, purity assessment, and the study of its reactivity. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this molecule, providing a foundational understanding for its spectroscopic identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[2] The chemical shift (δ), reported in parts per million (ppm), is a key parameter in NMR that indicates the electronic environment of a nucleus.[2]
Predicted ¹H NMR Spectrum
The proton NMR spectrum of Ethyl 4-methoxy-4-methyl-3-oxopentanoate is predicted to exhibit five distinct signals, each corresponding to a unique set of protons in the molecule. The predicted chemical shifts are based on the analysis of similar functional groups in related molecules and established NMR principles.
Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 4-methoxy-4-methyl-3-oxopentanoate
| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | -O-CH₂-CH₃ | 1.25 | Triplet (t) | 3H |
| b | -O-CH₂-CH₃ | 4.15 | Quartet (q) | 2H |
| c | -CO-CH₂-CO- | 3.60 | Singlet (s) | 2H |
| d | -C(OCH₃)(CH₃)₂ | 1.35 | Singlet (s) | 6H |
| e | -OCH₃ | 3.20 | Singlet (s) | 3H |
Analysis and Rationale of Predicted ¹H Chemical Shifts
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Signal a (1.25 ppm, Triplet, 3H): These protons belong to the methyl group of the ethyl ester. They are in a typical alkane-like environment and are expected to appear in the upfield region of the spectrum. The signal is split into a triplet by the two adjacent methylene protons (signal b).
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Signal b (4.15 ppm, Quartet, 2H): These methylene protons are deshielded due to the adjacent electronegative oxygen atom of the ester group, causing a downfield shift. The signal appears as a quartet due to coupling with the three neighboring methyl protons (signal a).
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Signal c (3.60 ppm, Singlet, 2H): These methylene protons are situated between two carbonyl groups (the ester and the ketone), a position known as an active methylene group. The electron-withdrawing nature of both carbonyls significantly deshields these protons, shifting their signal downfield. The absence of adjacent protons results in a singlet.
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Signal d (1.35 ppm, Singlet, 6H): These six protons correspond to the two equivalent methyl groups attached to the quaternary carbon. Their chemical shift is in the typical alkyl region. As there are no adjacent protons, the signal is a singlet.
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Signal e (3.20 ppm, Singlet, 3H): The protons of the methoxy group are deshielded by the attached oxygen atom, resulting in a downfield shift compared to a typical methyl group. This signal appears as a singlet due to the absence of neighboring protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For Ethyl 4-methoxy-4-methyl-3-oxopentanoate, nine distinct carbon signals are predicted.
Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 4-methoxy-4-methyl-3-oxopentanoate
| Signal | Assignment | Predicted Chemical Shift (δ, ppm) |
| 1 | -O-CH₂-C H₃ | 14.0 |
| 2 | -O-C H₂-CH₃ | 61.0 |
| 3 | -CO-C H₂-CO- | 48.0 |
| 4 | C =O (Ester) | 168.0 |
| 5 | C =O (Ketone) | 205.0 |
| 6 | -C (OCH₃)(CH₃)₂ | 85.0 |
| 7 | -C(OCH₃)(C H₃)₂ | 25.0 |
| 8 | -OC H₃ | 50.0 |
Analysis and Rationale of Predicted ¹³C Chemical Shifts
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Signal 1 (14.0 ppm): This signal corresponds to the methyl carbon of the ethyl group, found in the typical upfield region for sp³ hybridized carbons.[3]
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Signal 2 (61.0 ppm): The methylene carbon of the ethyl group is shifted downfield due to the direct attachment to the electronegative oxygen atom.[3]
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Signal 3 (48.0 ppm): The active methylene carbon is deshielded by the two adjacent carbonyl groups.
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Signal 4 (168.0 ppm): The carbonyl carbon of the ester group appears in the characteristic downfield region for ester carbonyls.[4]
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Signal 5 (205.0 ppm): The ketone carbonyl carbon is significantly deshielded and is expected to be the most downfield signal in the spectrum.[4]
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Signal 6 (85.0 ppm): The quaternary carbon is deshielded by the attached oxygen of the methoxy group and the two methyl groups.
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Signal 7 (25.0 ppm): The two equivalent methyl carbons attached to the quaternary carbon appear in the alkyl region.
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Signal 8 (50.0 ppm): The carbon of the methoxy group is deshielded by the oxygen atom.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of Ethyl 4-methoxy-4-methyl-3-oxopentanoate, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Sample Preparation
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Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its single, well-characterized residual solvent peak in the ¹H NMR spectrum (δ ≈ 7.26 ppm).[5]
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Concentration: Prepare a solution by dissolving approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[6]
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Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
For ¹H NMR:
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Spectrometer Frequency: 400 MHz
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 8-16 scans for a sufficiently concentrated sample.
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Spectral Width: 0-12 ppm.
For ¹³C NMR:
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Spectrometer Frequency: 100 MHz
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Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.
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Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-1024 scans, as ¹³C is a less sensitive nucleus.
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Spectral Width: 0-220 ppm.
Data Processing
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Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
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Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
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Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
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Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.
Visualization of Molecular Structure and Key Correlations
The following diagrams illustrate the structure of Ethyl 4-methoxy-4-methyl-3-oxopentanoate and the assignment of its NMR signals.
Figure 1: Molecular Structure of Ethyl 4-methoxy-4-methyl-3-oxopentanoate.
Figure 3: ¹³C NMR Signal Assignments.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Ethyl 4-methoxy-4-methyl-3-oxopentanoate, along with a comprehensive experimental protocol for data acquisition. The predicted chemical shifts and multiplicities are based on established NMR principles and data from analogous structures. By following the outlined procedures, researchers can confidently acquire and interpret the NMR spectra of this compound, facilitating its unambiguous identification and characterization. This guide serves as a valuable resource for scientists engaged in organic synthesis, drug discovery, and quality control, where precise structural elucidation is critical.
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